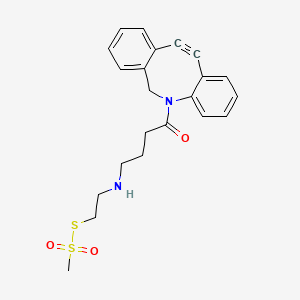

Mtsea-dbco

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H24N2O3S2 |

|---|---|

Molecular Weight |

428.6 g/mol |

IUPAC Name |

1-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-(2-methylsulfonylsulfanylethylamino)butan-1-one |

InChI |

InChI=1S/C22H24N2O3S2/c1-29(26,27)28-16-15-23-14-6-11-22(25)24-17-20-9-3-2-7-18(20)12-13-19-8-4-5-10-21(19)24/h2-5,7-10,23H,6,11,14-17H2,1H3 |

InChI Key |

KMEPSSFATXMRKD-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)SCCNCCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |

Origin of Product |

United States |

Foundational & Exploratory

MTSEA-DBCO: An In-depth Technical Guide for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methanethiosulfonate-Dibenzocyclooctyne (MTSEA-DBCO), a bifunctional linker revolutionizing the field of bioconjugation. By bridging the gap between selective thiol modification and the highly efficient copper-free click chemistry, this compound offers a powerful tool for the precise construction of complex biomolecular architectures, including antibody-drug conjugates (ADCs), protein-based therapeutics, and advanced research probes. This document details the core chemistry, quantitative performance metrics, detailed experimental protocols, and illustrates its application in the context of targeted cancer therapy.

Core Concepts: The Chemistry of this compound

This compound is a heterobifunctional crosslinker featuring two distinct reactive moieties:

-

Methanethiosulfonate (MTS) Group: This group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, primarily found on cysteine residues in proteins. The reaction forms a stable disulfide bond.

-

Dibenzocyclooctyne (DBCO) Group: As a strained alkyne, the DBCO group is a key component in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry." This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes. It reacts readily with azide-functionalized molecules to form a stable triazole linkage.

This dual functionality allows for a two-step conjugation strategy. First, a biomolecule containing a free cysteine is labeled with this compound. Subsequently, this DBCO-activated biomolecule can be conjugated to any azide-containing molecule, such as a therapeutic payload, a fluorescent dye, or another protein.

Quantitative Data for this compound Mediated Bioconjugation

The efficiency and kinetics of the two key reactions involving this compound are critical for experimental design and optimization. The following tables summarize key quantitative data gathered from the literature.

Table 1: Kinetics of Thiol-Methanethiosulfonate Reaction

| Reactant | Second-Order Rate Constant (k) | Conditions | Reference |

| Alkyl Thiolate Anions | Varies with thiol pKa (log kS = 3.54 + 0.309 * pK) | Aqueous buffer | [1] |

| MTSEA with Cysteine | ~10⁵ M⁻¹s⁻¹ | Aqueous buffer, pH 7.0, 20°C | [2] |

Note: The reaction rate is highly dependent on the pKa of the specific thiol group and the pH of the reaction buffer, as the thiolate anion is the more reactive species.[1]

Table 2: Kinetics of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

| Reactants | Second-Order Rate Constant (k₂) | Conditions | Reference |

| DBCO and Benzyl Azide | ~0.1 - 1.0 M⁻¹s⁻¹ | Various organic and aqueous buffers | [3] |

| DBCO and Azido-sugars | ~0.3 - 1.2 M⁻¹s⁻¹ | PBS, HEPES, DMEM, RPMI buffers, pH 5-10, 25-37°C | [4] |

Note: The SPAAC reaction rate is influenced by the solvent, pH, and the electronic properties of the azide.[4]

Table 3: Stability of Linkages

| Linkage | Condition | Half-life/Stability | Reference |

| Disulfide Bond (from MTSEA) | pH 3.0 | Optimal stability | [5] |

| Neutral to basic pH | Prone to degradation | [5] | |

| Presence of reducing agents (e.g., DTT) | Reversible | [2] | |

| Triazole (from SPAAC) | Physiological conditions | Highly stable | [6] |

Experimental Protocols

The following are detailed methodologies for the use of this compound in protein labeling and subsequent conjugation.

Protocol for Labeling a Cysteine-Containing Protein with this compound

This protocol outlines the steps for attaching the DBCO moiety to a protein via a native or engineered cysteine residue.

Materials:

-

Cysteine-containing protein of interest

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer, pH 6.5-7.5. It is recommended to include 5-10 mM EDTA to prevent disulfide bond formation mediated by trace metal ions.[7]

-

Reducing agent (optional, for reducing existing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification.

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

If the protein contains intramolecular disulfide bonds that need to be reduced to expose free cysteines, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Remove the excess TCEP using a desalting column. Note: Do not use DTT or β-mercaptoethanol as they need to be removed prior to adding this compound.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO or DMF should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the DBCO-labeled Protein:

-

Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

-

Alternatively, purify the labeled protein by dialysis against the storage buffer.

-

The purified DBCO-labeled protein can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage. It is recommended to use the labeled protein within 1-4 weeks, as the DBCO group can slowly degrade over time.[6]

-

Protocol for SPAAC Reaction of a DBCO-Labeled Protein with an Azide-Functionalized Molecule

This protocol describes the conjugation of the DBCO-labeled protein to a molecule containing an azide group.

Materials:

-

Purified DBCO-labeled protein

-

Azide-functionalized molecule (e.g., drug, fluorophore, biotin)

-

Reaction Buffer: PBS, pH 7.4, or other suitable buffer free of azides.

Procedure:

-

Reaction Setup:

-

Dissolve the azide-functionalized molecule in the reaction buffer.

-

In a reaction vessel, combine the DBCO-labeled protein and the azide-functionalized molecule. A 1.5 to 10-fold molar excess of the azide-containing molecule over the DBCO-labeled protein is recommended to ensure efficient conjugation.[2]

-

-

Incubation:

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction can be performed at 37°C to increase the reaction rate.[2]

-

-

Purification of the Conjugate:

-

Purify the final conjugate to remove any unreacted azide-functionalized molecule. The purification method will depend on the properties of the conjugate and the excess reactant. Common methods include size-exclusion chromatography (SEC), affinity chromatography (if a tag is present), or dialysis.

-

-

Analysis and Storage:

-

Analyze the purified conjugate using SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.

-

Store the final conjugate under appropriate conditions, typically at 4°C for short-term storage or frozen at -20°C or -80°C for long-term stability.

-

Visualization of a Key Application: Targeting the HER2 Signaling Pathway in Cancer

This compound is a valuable tool for the construction of Antibody-Drug Conjugates (ADCs). ADCs are designed to selectively deliver a potent cytotoxic payload to cancer cells by targeting a specific cell surface antigen. A prominent example is the targeting of the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in a significant portion of breast and other cancers.

The following diagrams illustrate the conceptual workflow for creating a HER2-targeting ADC using this compound and its subsequent mechanism of action.

Caption: Workflow for the synthesis of a HER2-targeting ADC using this compound.

Caption: Mechanism of action of a HER2-targeting ADC leading to cancer cell death.[3]

The binding of the ADC to the HER2 receptor on the cancer cell surface not only facilitates the internalization and subsequent release of the cytotoxic payload but also can block the downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/MAPK pathways, which are crucial for cell proliferation and survival.[3] This dual mechanism of action—targeted drug delivery and inhibition of oncogenic signaling—highlights the therapeutic potential of ADCs constructed using advanced bioconjugation strategies.

Conclusion

This compound stands out as a highly versatile and efficient tool for researchers in drug development and chemical biology. Its ability to selectively target cysteine residues and subsequently undergo a robust and bioorthogonal click reaction opens up a myriad of possibilities for creating precisely engineered biomolecules. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for the successful implementation of this compound in the laboratory, paving the way for the development of next-generation therapeutics and research tools.

References

- 1. HER2-targeted antibody drug conjugate induces host immunity against cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ttuhsc.edu [ttuhsc.edu]

- 3. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US20200188525A1 - Anti-egfr antibody drug conjugates (adc) and uses thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to MTSEA-DBCO Chemistry for Researchers, Scientists, and Drug Development Professionals

Introduction to MTSEA-DBCO Chemistry

Methanethiosulfonate-dibenzocyclooctyne (this compound) is a heterobifunctional crosslinker that serves as a powerful tool in bioconjugation and chemical biology. It enables the covalent linkage of a thiol-containing biomolecule to an azide-modified molecule through two distinct and highly specific chemical reactions. This capability is particularly valuable in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs), the labeling of proteins for imaging and functional studies, and the immobilization of biomolecules onto surfaces.

The this compound molecule possesses two key reactive moieties:

-

Methanethiosulfonate (MTS) Ester: This group exhibits high reactivity and selectivity towards free sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins. The reaction forms a stable disulfide bond, covalently attaching the DBCO moiety to the thiol-containing molecule.

-

Dibenzocyclooctyne (DBCO): As a strained alkyne, the DBCO group readily undergoes a [3+2] cycloaddition with an azide group. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a cornerstone of "click chemistry." A key advantage of SPAAC is that it is bio-orthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes. Furthermore, it does not require a cytotoxic copper(I) catalyst, making it ideal for applications in living systems.

The dual functionality of this compound allows for a sequential and controlled conjugation strategy. First, a protein or peptide is labeled with the this compound reagent via its cysteine residues. After removal of the excess reagent, the now DBCO-functionalized protein can be specifically conjugated to any molecule bearing an azide group, such as a fluorescent dye, a small molecule drug, or another biomolecule.

Core Principles and Reaction Mechanisms

The utility of this compound lies in the chemoselectivity and efficiency of its two orthogonal reactions.

Thiol-Reactive Labeling via MTSEA

The methanethiosulfonate group reacts with a thiol to form a disulfide bond, releasing methanesulfinic acid as a byproduct. This reaction is highly specific for sulfhydryls under mild pH conditions (typically pH 6.5-7.5).

Reaction Scheme:

Protein-SH + CH₃-S-SO₂-DBCO → Protein-S-S-DBCO + CH₃-SO₂H

Azide-Reactive Conjugation via DBCO (SPAAC)

The DBCO group, due to its significant ring strain, reacts rapidly with an azide to form a stable triazole linkage. This copper-free click reaction is highly specific and can be performed in aqueous buffers.

Reaction Scheme:

Protein-S-S-DBCO + N₃-Molecule → Protein-S-S-[Triazole]-Molecule

Quantitative Data for this compound Chemistry

The following tables summarize key quantitative data for the reactions involved in this compound chemistry, providing a basis for experimental design and optimization.

| Parameter | Value | Conditions | Reference(s) |

| MTSEA-Thiol Reaction | |||

| Reaction Rate Constant | ~10⁵ M⁻¹s⁻¹ | Aqueous buffer, pH 7.0, 20°C | [1][2] |

| Optimal pH Range | 6.5 - 7.5 | Avoids reaction with amines | [2] |

| Half-life of MTSEA in Buffer | ~12 minutes | pH 7.0, 20°C | [1] |

| ~92 minutes | pH 6.0, 20°C | [1] | |

| DBCO-Azide (SPAAC) Reaction | |||

| Reaction Rate Constant | 1.47 - 3.15 M⁻¹s⁻¹ | 20-80% DMSO in PBS, 25°C | [3] |

| Optimal pH Range | 4.0 - 10.0 | Broad tolerance | [4] |

| Spectroscopic Properties | |||

| DBCO Absorbance Maximum (λmax) | ~309 nm | PBS | |

| DBCO Molar Extinction Coefficient (ε) | ~12,000 M⁻¹cm⁻¹ | at ~309 nm |

Experimental Protocols

Protocol 1: Thiol-Reactive Labeling of a Protein with this compound

This protocol describes the steps for labeling a protein containing free cysteine residues with this compound.

Materials:

-

Protein with at least one free cysteine residue

-

This compound

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer, pH 6.5-7.5, deoxygenated.

-

Reducing agent (optional, e.g., TCEP)

-

Quenching solution (optional, e.g., L-cysteine or DTT)

-

Spin desalting columns or dialysis cassettes for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

If the protein's cysteine residues are oxidized (forming disulfide bonds), they must be reduced prior to labeling. Incubate the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.

-

Remove the reducing agent using a spin desalting column, exchanging the buffer with fresh, deoxygenated Reaction Buffer.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. MTSEA reagents are susceptible to hydrolysis, so it is crucial to use a fresh solution.

-

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C, with gentle mixing.

-

-

Quenching (Optional):

-

To stop the reaction, a quenching solution such as L-cysteine or DTT can be added to a final concentration of 10-50 mM. This will react with any unreacted this compound. Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and the quenching reagent by passing the reaction mixture through a spin desalting column or by dialysis against the desired buffer.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein conjugate at 280 nm (for protein concentration) and ~309 nm (for DBCO concentration). The DOL can be calculated using the following formula: DOL = (A₃₀₉ * ε₂₈₀_protein) / [(A₂₈₀ - A₃₀₉ * CF) * ε₃₀₉_DBCO] where CF is the correction factor for DBCO absorbance at 280 nm (~1.089).

-

Protocol 2: Copper-Free Click Chemistry Conjugation of a DBCO-labeled Protein

This protocol outlines the conjugation of the DBCO-labeled protein from Protocol 1 to an azide-containing molecule.

Materials:

-

Purified DBCO-labeled protein

-

Azide-containing molecule (e.g., fluorescent dye, drug, biotin)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reaction Setup:

-

In a reaction tube, combine the DBCO-labeled protein with a 2-10 fold molar excess of the azide-containing molecule in the Reaction Buffer. The optimal molar ratio should be determined empirically.

-

-

Incubation:

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. Reactions are generally more efficient at higher concentrations.

-

-

Purification:

-

Purify the final protein conjugate to remove the excess azide-containing molecule. The purification method will depend on the properties of the conjugated molecule and may include spin desalting columns, dialysis, or chromatography (e.g., size exclusion, affinity, or HPLC).

-

-

Validation:

-

Confirm the successful conjugation using appropriate analytical techniques. For example, SDS-PAGE analysis should show a shift in the molecular weight of the protein conjugate compared to the unlabeled protein. Mass spectrometry can be used for more precise characterization.

-

Visualizations

Experimental Workflow for this compound Bioconjugation

Caption: Experimental workflow for bioconjugation using this compound.

Signaling Pathway: Antibody-Drug Conjugate (ADC) Internalization and Payload Release

This diagram illustrates a key application of this compound chemistry in drug development: the creation of an ADC and its mechanism of action. This compound can be used to link a cytotoxic drug (payload) to a cysteine residue on an antibody.

Caption: ADC internalization and payload release signaling pathway.

References

- 1. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation [mdpi.com]

- 3. Fluorescent Bioorthogonal Labeling of Class B GPCRs in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioorthogonal Tethering Enhances Drug Fragment Affinity for G Protein-Coupled Receptors in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Advantage of Mtsea-DBCO in Bioconjugation: A Technical Guide

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of success in bioconjugation. Among the diverse array of available tools, the heterobifunctional linker, Mtsea-DBCO, has emerged as a powerful option for the site-specific modification of biomolecules. This technical guide provides an in-depth exploration of the benefits of using this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate its effective implementation in the laboratory.

This compound is a linker that possesses two distinct reactive moieties: a methanethiosulfonate ethylamine (Mtsea) group and a dibenzocyclooctyne (DBCO) group. This dual functionality allows for a highly controlled, two-step bioconjugation strategy. The Mtsea end reacts specifically with free thiol groups, most commonly found on cysteine residues within proteins. The DBCO group, on the other hand, is a strained alkyne that readily participates in a copper-free "click chemistry" reaction—specifically, a strain-promoted alkyne-azide cycloaddition (SPAAC)—with azide-containing molecules. This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for use with sensitive biological samples.

Core Benefits of this compound in Bioconjugation

The unique architecture of this compound offers several key advantages over other bioconjugation reagents:

-

Site-Specific Conjugation: The primary benefit of the Mtsea group is its high reactivity and selectivity towards free sulfhydryl groups of cysteine residues. Given the relatively low abundance of free cysteines in many proteins, this allows for precise control over the location of the conjugation, leading to more homogeneous and well-defined bioconjugates. This is in stark contrast to amine-reactive linkers (e.g., NHS esters) which can react with multiple lysine residues, resulting in a heterogeneous mixture of products.

-

Enhanced Stability: The disulfide bond formed between the Mtsea group and a cysteine residue is relatively stable. Furthermore, the triazole ring formed during the subsequent SPAAC reaction is exceptionally stable under a wide range of physiological conditions, including exposure to reducing agents, varying pH, and enzymatic degradation.[1] Some studies suggest that the linkage formed from the reaction of DBCO with thiols can be more stable than the commonly used maleimide-thiol adducts, which are susceptible to retro-Michael addition and thiol exchange reactions, leading to deconjugation.[2][3]

-

Bioorthogonality of the Click Reaction: The DBCO-azide reaction is bioorthogonal, meaning it does not interfere with or cross-react with other functional groups found in biological systems.[4] This high degree of specificity minimizes off-target labeling and ensures that the conjugation occurs only between the desired partners.

-

Copper-Free Click Chemistry: The strained nature of the DBCO ring allows the cycloaddition reaction with azides to proceed efficiently without the need for a cytotoxic copper(I) catalyst.[4] This is a significant advantage when working with living cells or other biological systems where copper toxicity is a concern.

-

Versatility in Application: The two-step nature of the this compound conjugation strategy provides significant flexibility. A biomolecule can first be labeled with the this compound linker, purified, and then reacted with a variety of azide-functionalized molecules, including fluorescent dyes, biotin tags, polyethylene glycol (PEG), and therapeutic payloads for the development of antibody-drug conjugates (ADCs).

Quantitative Comparison of Thiol-Reactive Linkers

The choice of a thiol-reactive linker significantly impacts the yield, stability, and homogeneity of the final bioconjugate. While direct, head-to-head quantitative comparisons involving this compound are not extensively available in the literature, we can compile data on the stability of related linkages to provide a basis for comparison.

| Linker Chemistry | Half-life of Conjugate in Reducing Environments | Key Considerations |

| Maleimide-Thiol Adduct | 3.1 to 258 hours (dependent on N-substituents and thiol pKa)[5] | Prone to retro-Michael addition and thiol exchange, leading to potential deconjugation. Stability can be influenced by the local chemical environment. |

| Disulfide Bond | 8 to 45 minutes (in the presence of glutathione)[1] | Reversible linkage, sensitive to reducing agents. Useful for applications requiring controlled release. |

| DBCO-Thiol Adduct | Generally considered more stable than maleimide-thiol adducts.[2][6] | The thiol-yne reaction can provide a more stable linkage, though specific half-life data is limited. |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific proteins and applications.

Protocol 1: Labeling of a Cysteine-Containing Protein with this compound

Materials:

-

Cysteine-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)

-

This compound linker

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP) - Optional, for reducing disulfide bonds

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation:

-

If the protein contains disulfide bonds that need to be reduced to expose free cysteines, treat the protein with a 10-20 fold molar excess of TCEP for 1 hour at room temperature.

-

Remove the excess TCEP using a desalting column or dialysis. The buffer should be deoxygenated to prevent re-oxidation of the thiols.

-

-

This compound Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.

-

-

Labeling Reaction:

-

Add a 10-30 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification of the DBCO-labeled Protein:

-

Remove the unreacted this compound linker using a desalting column or dialysis against the desired buffer (e.g., PBS, pH 7.4).

-

-

Characterization (Optional):

-

The degree of labeling can be determined using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to measure the mass shift corresponding to the addition of the DBCO moiety.

-

Protocol 2: Copper-Free Click Chemistry Reaction with an Azide-Modified Molecule

Materials:

-

DBCO-labeled protein (from Protocol 1)

-

Azide-functionalized molecule (e.g., fluorescent dye, biotin-azide, drug-azide)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Mix the DBCO-labeled protein with a 2-10 fold molar excess of the azide-functionalized molecule in the reaction buffer.

-

-

Incubation:

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE (observing a band shift) or chromatography.

-

-

Purification of the Final Conjugate:

-

Purify the final bioconjugate from excess azide-functionalized molecule and any unreacted protein using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or affinity chromatography, depending on the properties of the conjugate.

-

Visualizing the Workflow and Mechanisms

To better illustrate the processes involved in utilizing this compound, the following diagrams have been generated using the DOT language.

Caption: General workflow for bioconjugation using this compound.

Caption: Workflow for creating an ADC using this compound.

Caption: ADC mechanism of action signaling pathway.

Conclusion

This compound offers a robust and versatile platform for the site-specific bioconjugation of proteins and other thiol-containing molecules. Its unique combination of thiol-reactivity and copper-free click chemistry provides researchers with a high degree of control over the conjugation process, leading to the generation of well-defined and stable bioconjugates. The benefits of site-specificity, enhanced stability, and biocompatibility make this compound an invaluable tool in a wide range of applications, from basic research to the development of next-generation therapeutics like antibody-drug conjugates. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage the advantages of this compound to advance their scientific endeavors.

References

- 1. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. help.lumiprobe.com [help.lumiprobe.com]

- 5. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 6. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

The strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, offering a powerful and versatile tool for selectively and efficiently conjugating molecules in complex biological environments.[1][][3] This copper-free click chemistry reaction has revolutionized fields ranging from chemical biology and drug delivery to materials science and in vivo imaging, enabling precise molecular engineering without the cytotoxicity associated with traditional copper-catalyzed methods.[1][][3][4][5] This in-depth technical guide explores the core features of SPAAC, providing researchers and drug development professionals with the essential knowledge to effectively harness this transformative technology.

The Reaction Mechanism: Harnessing Ring Strain for Bioorthogonality

At its heart, SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, yielding a stable triazole linkage.[6][7] The driving force for this reaction is the significant ring strain inherent in the eight-membered cyclooctyne ring, which possesses a bond angle of approximately 160° instead of the ideal 180° for an alkyne.[8] This strain is released upon the formation of the more stable, planar triazole ring, thus lowering the activation energy of the reaction and allowing it to proceed rapidly at physiological temperatures and pH without the need for a catalyst.[3][7][9]

The bioorthogonal nature of SPAAC is a key advantage; both the cyclooctyne and azide functional groups are abiotic and largely inert to the vast array of functional groups present in biological systems, ensuring that the reaction proceeds with high specificity and minimal off-target effects.[][5]

The Evolution of Cyclooctynes: A Quest for Faster Kinetics and Enhanced Stability

The performance of a SPAAC reaction is largely dictated by the structure of the cyclooctyne. Research has focused on developing new generations of cyclooctynes with improved reaction kinetics and greater stability for in vivo applications.

First-Generation Cyclooctynes

The earliest cyclooctynes, such as cyclooctyne (OCT), demonstrated the feasibility of SPAAC but suffered from relatively slow reaction kinetics.[10] This necessitated the use of high concentrations of reactants and limited their utility in time-sensitive applications.

Second-Generation Cyclooctynes

To address the limitations of the first-generation compounds, second-generation cyclooctynes were developed. These molecules, including difluorinated cyclooctyne (DIFO), dibenzocyclooctynol (DIBO), and dibenzocyclooctyne (DBCO), feature fused aromatic rings that increase the ring strain and, consequently, the reaction rate.[10][11][12] DBCO, in particular, has become one of the most widely used cyclooctynes due to its favorable balance of reactivity and stability.[5][11]

Third-Generation Cyclooctynes

Further refinements have led to third-generation cyclooctynes like bicyclo[6.1.0]nonyne (BCN) and biarylazacyclooctynone (BARAC).[9][12] These compounds exhibit even faster reaction kinetics while maintaining or improving stability, making them ideal for demanding applications such as in vivo imaging and the development of antibody-drug conjugates (ADCs).[9]

Quantitative Data on SPAAC Kinetics

The rate of a SPAAC reaction is a critical parameter for its successful application. The second-order rate constants are influenced by the structure of both the cyclooctyne and the azide, as well as the reaction solvent. The following tables summarize key quantitative data for various cyclooctyne derivatives.

Table 1: Second-Order Rate Constants of Common Cyclooctynes with Benzyl Azide

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |

| Cyclooctyne | OCT | ~0.0024 | CDCl₃ |

| Difluorinated Cyclooctyne | DIFO | ~0.3 | CH₃CN/H₂O |

| Dibenzocyclooctynol | DIBO | ~0.08 | CH₃CN/H₂O |

| Dibenzocyclooctyne | DBCO/DIBAC | ~0.1 - 0.9 | Various |

| Bicyclo[6.1.0]nonyne | BCN | ~0.28 - 1.0 | Various |

| Biarylazacyclooctynone | BARAC | ~0.9 | CD₃CN |

Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.[4][9][10][13][14]

Table 2: Influence of Azide Structure on SPAAC Reaction Rates with BCN and DBCO

| Azide Type | Cyclooctyne | Relative Reactivity |

| Primary Alkyl Azide | BCN | High |

| Secondary Alkyl Azide | BCN | Slightly Lower than Primary |

| Tertiary Alkyl Azide | BCN | Similar to Primary/Secondary |

| Primary Alkyl Azide | DBCO | High |

| Secondary Alkyl Azide | DBCO | Lower than Primary |

| Tertiary Alkyl Azide | DBCO | Significantly Lower than Primary/Secondary |

| Aryl Azide | BCN | Higher than with DBCO |

| Aryl Azide | DBCO | Lower than with BCN |

Note: The steric hindrance of the azide can significantly impact the reaction rate, especially with bulkier cyclooctynes like DBCO.[15] Electron-withdrawing groups on aryl azides can also influence reactivity.

Experimental Protocols

The following sections provide generalized experimental protocols for common applications of SPAAC. Researchers should optimize these protocols for their specific molecules and experimental systems.

General Protocol for In Vitro Bioconjugation

This protocol describes the basic steps for conjugating two molecules in solution using SPAAC.

Materials:

-

Azide-functionalized molecule of interest

-

Cyclooctyne-functionalized molecule of interest

-

Reaction buffer (e.g., PBS, HEPES)[14]

-

Organic solvent for dissolving the cyclooctyne (e.g., DMSO, DMF)

-

Purification system (e.g., dialysis tubing, chromatography columns)

-

Analytical instrumentation (e.g., SDS-PAGE apparatus, mass spectrometer)

Procedure:

-

Preparation of Reactants:

-

Dissolve the azide-functionalized molecule in the desired reaction buffer to a final concentration typically in the micromolar to millimolar range.

-

Dissolve the cyclooctyne-functionalized molecule in a minimal amount of a compatible organic solvent before diluting it into the reaction buffer. The final concentration of the organic solvent should be kept low (typically <5%) to avoid denaturation of biomolecules.

-

-

Reaction Incubation:

-

Add the cyclooctyne solution to the azide solution. A slight molar excess (1.2 to 2-fold) of one reactant can be used to drive the reaction to completion.

-

Incubate the reaction mixture at room temperature or 37°C with gentle agitation. The reaction time will depend on the specific reactants and their concentrations. Progress can be monitored by techniques such as LC-MS or fluorescence if one of the components is fluorescent.[16]

-

-

Purification:

-

Once the reaction is complete, purify the conjugate from unreacted starting materials and byproducts. The choice of purification method will depend on the properties of the conjugate.

-

-

Analysis:

-

Characterize the purified conjugate to confirm its identity and purity.

-

Protocol for Cell Surface Labeling

This protocol outlines the steps for labeling cell surface proteins or glycans that have been metabolically or enzymatically functionalized with azides.[17][18][19]

Materials:

-

Cells with azide-functionalized surface molecules

-

Cyclooctyne-conjugated probe (e.g., fluorescent dye, biotin)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Imaging system (e.g., fluorescence microscope, flow cytometer)

Procedure:

-

Cell Preparation:

-

Labeling Reaction:

-

Wash the cells twice with warm PBS or serum-free medium to remove any residual media components.

-

Prepare a solution of the cyclooctyne-probe in cell culture medium at the desired final concentration (typically 1-50 µM).

-

Incubate the cells with the cyclooctyne-probe solution at 37°C for 30-60 minutes. The optimal concentration and incubation time should be determined empirically.

-

-

Washing:

-

After incubation, wash the cells three times with PBS to remove any unreacted probe.

-

-

Analysis:

-

Analyze the labeled cells using the appropriate method. For fluorescent probes, visualize the cells using fluorescence microscopy or quantify the labeling efficiency by flow cytometry. For biotinylated probes, cells can be subsequently stained with a fluorescently labeled streptavidin conjugate.

-

Applications in Drug Development and Research

The unique features of SPAAC have led to its widespread adoption in various aspects of drug development and biomedical research:

-

Antibody-Drug Conjugates (ADCs): SPAAC enables the site-specific conjugation of cytotoxic drugs to antibodies, leading to more homogeneous and potent ADCs with improved therapeutic indices.[5]

-

In Vivo Imaging: The bioorthogonality of SPAAC allows for the labeling of biomolecules in living organisms, facilitating real-time imaging of biological processes and the tracking of drug molecules.[5][8]

-

Drug Target Identification: SPAAC can be used to attach affinity probes to small molecule drugs, enabling the identification and validation of their protein targets.

-

Biomolecule Labeling: The reaction is extensively used for the fluorescent or affinity labeling of proteins, glycans, nucleic acids, and lipids for a wide range of research applications.[5][17][20][21]

-

Hydrogel Formation: The efficiency and biocompatibility of SPAAC make it an excellent tool for the formation of hydrogels for tissue engineering and controlled drug release.[22]

Challenges and Future Directions

Despite its numerous advantages, SPAAC is not without its challenges. The synthesis of some complex cyclooctynes can be challenging and costly.[6][12][22][23] Furthermore, some cyclooctynes can exhibit off-target reactivity with thiols, which can be a concern in certain biological contexts.[24][25]

Future research is focused on the development of new cyclooctynes with even faster kinetics, improved stability, and enhanced water solubility. Additionally, efforts are underway to expand the toolbox of bioorthogonal reactions to enable multiplexed labeling and more complex biological investigations. The continued innovation in this field promises to further expand the capabilities of researchers and accelerate the development of new therapeutics and diagnostics.

References

- 1. researchgate.net [researchgate.net]

- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 4. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.thesciencein.org [pubs.thesciencein.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 12. A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 19. neb.com [neb.com]

- 20. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 21. mdpi.com [mdpi.com]

- 22. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00456J [pubs.rsc.org]

- 24. help.lumiprobe.com [help.lumiprobe.com]

- 25. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Bioorthogonal Chemistry: A Technical Guide to Dibenzocyclooctyne (DBCO) Applications in Research

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research and therapeutic development, the ability to specifically and efficiently label and track biomolecules within their native environments is paramount. Dibenzocyclooctyne (DBCO), a cornerstone of copper-free click chemistry, has emerged as a powerful tool for achieving this with remarkable precision and biocompatibility. This technical guide delves into the core applications of DBCO, providing detailed experimental protocols, quantitative data for reaction optimization, and visual workflows to empower researchers in leveraging this versatile chemical entity.

Core Principles of DBCO-Mediated Ligation

DBCO is a cyclooctyne derivative possessing a strained triple bond. This inherent ring strain is the driving force behind its highly efficient and specific reaction with azide-functionalized molecules in a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction proceeds readily under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for applications in living systems.[] The reaction forms a stable triazole linkage, covalently connecting the DBCO-labeled molecule to its azide-tagged partner.[2][3]

Quantitative Data for Experimental Design

The efficiency of DBCO-azide ligation is critical for successful experimental outcomes. The following tables summarize key quantitative data to aid in the design and optimization of your research protocols.

| Parameter | Value | Context | Source |

| Second-Order Rate Constant (k₂) | ~0.1 M⁻¹s⁻¹ to 0.34 M⁻¹s⁻¹ | Reaction between DBCO and various azide-containing molecules in aqueous buffer.[4][5] | [4][5] |

| DBCO Molar Extinction Coefficient (ε) | ~12,000 M⁻¹cm⁻¹ at 309 nm | Useful for quantifying the degree of labeling on proteins. | [6] |

| DBCO-NHS Ester to Protein Molar Excess | 10-40x | Recommended for efficient labeling of primary amines on proteins.[6] | [6] |

| DBCO-fluorophore Concentration for Cell Labeling | 15 µM | Typical concentration for labeling azide-modified cell surface glycans.[7] | [7] |

| Incubation Time for Cell Labeling | 30 minutes to 1 hour at 37°C | Standard incubation time for SPAAC on live cells.[7][8] | [7][8] |

Table 1: Key Quantitative Parameters for DBCO-Azide Click Chemistry.

| Application | Reactants | Typical Molar Ratio (DBCO:Azide) | Typical Reaction Time | Source |

| Protein-Small Molecule Conjugation | DBCO-Protein + Azide-Small Molecule | 1 : 1.5 to 1:10 | 1 hour to overnight | [6] |

| Cell Surface Labeling | Azide-labeled Cells + DBCO-Fluorophore | N/A (Concentration-based) | 30-60 minutes | [7][8] |

| Nanoparticle Functionalization | Azide-Nanoparticle + DBCO-Ligand | Varies based on azide density | ~2-5 hours for high yield | [3] |

Table 2: Recommended Starting Conditions for Common DBCO Applications.

Key Applications and Experimental Protocols

Protein Labeling and Conjugation

DBCO reagents, most commonly DBCO-NHS esters, are widely used to label proteins for various downstream applications, including protein-protein interaction studies, enzymatic assays, and the development of antibody-drug conjugates.

Experimental Protocol: Labeling of a Protein with DBCO-NHS Ester

-

Protein Preparation:

-

Ensure the protein of interest is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines like Tris will compete with the NHS ester reaction.

-

The protein concentration should ideally be between 0.5-5 mg/mL.[6]

-

-

DBCO-NHS Ester Reconstitution:

-

Dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM immediately before use.

-

-

Labeling Reaction:

-

Add a 10- to 40-fold molar excess of the DBCO-NHS ester solution to the protein solution.[6] The optimal ratio may need to be determined empirically based on the protein's reactivity and desired degree of labeling.

-

Incubate the reaction mixture at room temperature for 1 hour or at 4°C overnight.

-

-

Removal of Excess DBCO Reagent:

-

Purify the DBCO-labeled protein using a desalting column, spin filtration, or dialysis to remove unreacted DBCO-NHS ester.

-

-

Quantification of Labeling (Optional):

-

The degree of labeling can be determined by measuring the absorbance of the protein at 280 nm and the DBCO at 309 nm.[6]

-

-

Downstream Click Reaction:

-

The purified DBCO-labeled protein is now ready for conjugation with an azide-containing molecule. Add the azide-labeled partner at a 1.5- to 10-fold molar excess to the DBCO-labeled protein.[6]

-

Incubate for 1-4 hours at room temperature or overnight at 4°C.

-

Cell Surface Labeling and In Vivo Imaging

A powerful application of DBCO is the labeling of live cells. This is often achieved by first metabolically incorporating an azide-functionalized sugar, such as an azido-mannosamine derivative (e.g., Ac₄ManNAz), into the cell surface glycocalyx.[9] The azide groups then serve as handles for covalent attachment of DBCO-conjugated probes, such as fluorophores for imaging.

Experimental Protocol: Live Cell Surface Labeling

-

Metabolic Labeling:

-

Culture cells in media supplemented with an azide-functionalized sugar (e.g., 50 µM Ac₄ManNAz) for 1-3 days to allow for incorporation into cell surface glycans.[9]

-

-

Cell Harvesting and Washing:

-

Gently harvest the cells and wash them twice with PBS (pH 7.4) to remove unincorporated azido sugars.

-

-

DBCO-Fluorophore Incubation:

-

Washing and Analysis:

-

Wash the cells three times with PBS to remove unbound DBCO-fluorophore.

-

The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

-

Visualizing Workflows and Pathways with Graphviz

To further elucidate the experimental processes and logical relationships in DBCO-based research, the following diagrams have been generated using the DOT language.

Caption: Workflow for protein labeling with DBCO-NHS ester and subsequent conjugation via SPAAC.

Caption: Experimental workflow for metabolic labeling and fluorescent tagging of live cell surfaces.

Conclusion

Dibenzocyclooctyne has revolutionized the field of bioconjugation, offering a robust and biocompatible method for the precise labeling of biomolecules. Its applications are vast, spanning from fundamental protein research to the development of novel in vivo imaging agents and targeted therapeutics. By understanding the core principles of DBCO chemistry and utilizing the quantitative data and detailed protocols provided in this guide, researchers can confidently integrate this powerful tool into their experimental workflows to drive discovery and innovation.

References

- 2. broadpharm.com [broadpharm.com]

- 3. Chemical and biological kinetics of click chemistry reactions for surface modification of Feraheme nanoparticles | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 4. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The "Tag-and-Modify" Revolution: A Technical Guide to Site-Specific Protein Modification with DBCO Reagents

For Researchers, Scientists, and Drug Development Professionals

The precise, covalent modification of proteins is a cornerstone of modern biological research and therapeutic development. The ability to attach probes, drugs, or other functional molecules to a specific site on a protein opens up unparalleled opportunities for understanding and manipulating biological systems. Among the arsenal of chemical tools available, dibenzocyclooctyne (DBCO) reagents have emerged as a powerful and versatile platform for achieving site-specific protein modification through a bioorthogonal "tag-and-modify" approach. This in-depth technical guide provides a comprehensive overview of the principles, applications, and experimental protocols for utilizing DBCO chemistry in protein bioconjugation.

The Chemistry of Bioorthogonal Click Reactions

At the heart of DBCO-mediated protein modification lies the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "click chemistry". This reaction involves the specific and efficient ligation of a strained alkyne (DBCO) with an azide-functionalized molecule to form a stable triazole linkage.[1][2][3] A key advantage of SPAAC is its bioorthogonality; the azide and DBCO groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring minimal off-target labeling.[2][4] This reaction proceeds readily under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for use in living cells and complex biological mixtures.[2][3]

The general workflow for site-specific protein modification using DBCO reagents follows a two-step "tag-and-modify" strategy:

-

Tagging: A reactive handle, typically an azide group, is introduced into the target protein at a specific site. This can be achieved through various methods, including the incorporation of unnatural amino acids (e.g., p-azido-L-phenylalanine) via genetic code expansion or through enzymatic modification.[5]

-

Modification: The azide-tagged protein is then reacted with a DBCO-containing molecule of interest (e.g., a fluorescent dye, a drug molecule, or a biotin tag). The high reactivity and specificity of the SPAAC reaction ensure that the modification occurs exclusively at the site of the azide tag.

Experimental Protocols

General Protocol for Labeling Azide-Modified Proteins with DBCO Reagents

This protocol provides a general guideline for the conjugation of a DBCO-functionalized molecule to a protein containing an azide group. Optimization may be required for specific proteins and labels.

Materials:

-

Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.2-7.4)

-

DBCO-containing reagent (e.g., DBCO-NHS ester, DBCO-maleimide, DBCO-dye)

-

Anhydrous DMSO or DMF

-

Spin desalting columns or other protein purification systems (e.g., dialysis, FPLC)

Procedure:

-

Prepare the DBCO Reagent: Prepare a stock solution of the DBCO reagent (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[6]

-

Reaction Setup:

-

To the azide-modified protein solution (typically 1-10 mg/mL), add a 2-4 fold molar excess of the DBCO reagent stock solution.[2] For antibody-small molecule conjugations, a starting molar excess of 7.5-fold may be used.[4]

-

The final concentration of DMSO or DMF in the reaction mixture should be kept below 20% to avoid protein denaturation.[2]

-

-

Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[2][4][6] The optimal reaction time should be determined empirically.

-

Purification: Remove the excess, unreacted DBCO reagent using a spin desalting column, dialysis, or other appropriate chromatography method.[4]

-

Characterization: Confirm the conjugation and determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (DBCO has a characteristic absorbance around 310 nm).[2][7]

Protocol for Introducing a DBCO Handle onto a Protein via Amine Coupling

This protocol describes the modification of a protein with a DBCO-NHS ester to introduce a DBCO group for subsequent reaction with an azide-containing molecule. This method targets primary amines, primarily the ε-amino group of lysine residues.

Materials:

-

Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

DBCO-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns or other protein purification systems

Procedure:

-

Prepare the DBCO-NHS Ester: Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[6]

-

Reaction Setup:

-

Incubation: Incubate the reaction at room temperature for 60 minutes.[4][6]

-

Quenching (Optional): To quench the reaction, add a small volume of a quenching solution (e.g., 10 µL of 100 mM Tris or glycine) to react with any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.[2][6]

-

Purification: Purify the DBCO-labeled protein from excess reagent and byproducts using a spin desalting column or other suitable method.[4]

-

Storage: The DBCO-functionalized protein can be used immediately or stored at -20°C for up to a month. Note that the reactivity of the DBCO group may decrease over time.[6]

Quantitative Data

The efficiency of DBCO-mediated protein modification can be influenced by several factors, including the specific reagents used, reaction conditions, and the nature of the protein itself. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Context | Reference |

| Reaction Rate Enhancement | 220-fold increase | Using a "DBCO-tag" peptide sequence to accelerate the thiol-yne reaction compared to a control cysteine peptide. | [8][9] |

| Labeling Conversion | 80%–90% | Site-selective modification of Trastuzumab and Green Fluorescent Protein with terminal DBCO tags. | [9] |

| Molar Excess (DBCO to Azide) | 2-4x | Recommended molar excess of DBCO-functionalized molecule to azide-modified biomolecule for efficient conjugation. | [2] |

| Molar Excess (DBCO-NHS to Protein) | 10-40x | Recommended molar excess for labeling proteins with DBCO-NHS ester to target primary amines. | [4] |

| Reaction Time (SPAAC) | 2-12 hours | Typical incubation time for SPAAC reactions at room temperature. | [2][4] |

| Reaction Time (NHS Ester Coupling) | 60 minutes | Typical incubation time for reacting DBCO-NHS ester with primary amines on a protein. | [4][6] |

| Protein Recovery (Purification) | >85% | Typical protein recovery when using Zeba™ Spin Desalting Columns for purification. | [4] |

| Reagent | Reactive Group | Target Residue | Solubility |

| DBCO-Amine | Amine | Carboxyl | DMSO, DMF, DCM, THF, Chloroform |

| DBCO-PEG4-Amine | Amine | Carboxyl | DMSO, DMF, DCM, THF, Chloroform |

| Sulfo-DBCO-Amine | Amine | Carboxyl | Water, DMSO, DMF |

| DBCO-NHS Ester | NHS Ester | Amine (Lysine) | DMSO, DMF, DCM, THF, Chloroform |

| DBCO-Sulfo-NHS Ester | Sulfo-NHS Ester | Amine (Lysine) | Water, DMSO, DMF |

| Sulfo DBCO-Maleimide | Maleimide | Sulfhydryl (Cysteine) | Water, DMSO, DMF |

This table is a selection of commercially available DBCO reagents and their properties.[10]

Visualizing the Workflow and Chemistry

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Caption: The "Tag-and-Modify" workflow for site-specific protein modification.

Caption: Workflow for labeling a protein with DBCO via amine coupling.

Potential Challenges and Considerations

While DBCO-based modification is a robust technique, researchers should be aware of potential challenges:

-

Side Reactions: Although highly specific for azides, DBCO reagents can exhibit some reactivity towards thiols (cysteine residues), especially at prolonged reaction times or high concentrations.[8][11] To mitigate this, it is recommended to perform the reaction for the shortest time necessary for completion and to consider blocking free thiols if they are not the intended target.

-

Steric Hindrance: The accessibility of the azide tag on the protein surface can influence the efficiency of the SPAAC reaction. If the azide is located in a sterically hindered environment, the reaction rate may be reduced.

-

Hydrophobicity: DBCO is a relatively hydrophobic moiety. The introduction of multiple DBCO groups onto a protein can potentially affect its solubility and stability. The use of DBCO reagents with hydrophilic linkers, such as polyethylene glycol (PEG), can help to mitigate this issue.[12][13]

-

Reagent Stability: DBCO-NHS esters are susceptible to hydrolysis and should be prepared fresh and used immediately. DBCO-modified proteins may also lose reactivity over time, especially during storage.[6]

Conclusion

The use of DBCO reagents in a "tag-and-modify" strategy has revolutionized the field of site-specific protein modification. The bioorthogonality, high efficiency, and mild reaction conditions of the SPAAC reaction make it an invaluable tool for a wide range of applications, from basic research to the development of novel therapeutics and diagnostics. By understanding the underlying chemistry and carefully optimizing experimental protocols, researchers can harness the power of DBCO chemistry to create precisely engineered protein conjugates with tailored functionalities.

References

- 1. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. interchim.fr [interchim.fr]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. users.ox.ac.uk [users.ox.ac.uk]

- 6. help.lumiprobe.com [help.lumiprobe.com]

- 7. Impact of Conjugation Chemistry on the Pharmacokinetics of Peptide–Polymer Conjugates in a Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. coledeforest.com [coledeforest.com]

- 10. encapsula.com [encapsula.com]

- 11. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DBCO | BroadPharm [broadpharm.com]

- 13. lumiprobe.com [lumiprobe.com]

Methodological & Application

Application Notes and Protocols for Site-Selective Cysteine Labeling via DBCO-Tag Mediated Thiol-Yne Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the site-selective labeling of cysteine residues using a genetically encoded peptide tag, the DBCO-tag, which facilitates a specific thiol-yne reaction with dibenzocyclooctyne (DBCO) reagents. This method offers high selectivity and stability, making it a valuable tool for protein modification and bioconjugation.

Introduction

Site-selective protein modification is crucial for the development of protein therapeutics, diagnostics, and research tools. Cysteine, with its reactive thiol group, is a common target for such modifications. While various reagents exist for cysteine labeling, achieving high selectivity in the presence of multiple cysteines and ensuring the stability of the resulting conjugate remain significant challenges.

The DBCO-tag mediated thiol-yne reaction is an innovative approach that addresses these challenges. It utilizes a short, genetically encoded peptide sequence, Leu-Cys-Tyr-Pro-Trp-Val-Tyr, termed the "DBCO-tag".[1][2][3][4][5] This tag enhances the reactivity of its internal cysteine residue towards DBCO-functionalized molecules, enabling highly selective conjugation even in proteins containing other accessible cysteines.[1][3] The resulting thioether linkage is significantly more stable than the commonly used maleimide-cysteine linkage, particularly in the presence of exogenous thiols.[1][6]

Principle of the Method

The core of this technology is the remarkable 220-fold increase in the rate of the thiol-yne reaction between the cysteine within the DBCO-tag and a DBCO reagent, when compared to a standard cysteine residue.[1][3][4] This rate enhancement is attributed to the specific chemical microenvironment created by the surrounding amino acids in the DBCO-tag. The reaction is a nucleophilic addition of the cysteine's thiolate to the strained alkyne of the DBCO group and does not proceed through a radical-based mechanism.[1] The pKa of the cysteine thiol within the DBCO-tag is slightly lowered, which contributes to its enhanced reactivity at physiological pH.[1]

Key Advantages:

-

High Selectivity: Enables the specific labeling of the DBCO-tag cysteine, even in the presence of other native cysteine residues in the protein.[1]

-

Stable Conjugate: The resulting thioether bond is highly stable and resistant to degradation by other thiols, a common issue with maleimide-based conjugates.[1][6]

-

Genetically Encodable: The DBCO-tag can be easily introduced at specific sites (N-terminus, C-terminus, or internal loops) of a recombinant protein using standard molecular biology techniques.

-

Versatility: A wide range of DBCO-functionalized probes, including fluorophores, biotin, and drug molecules, can be conjugated to the tagged protein.[1]

Applications

The DBCO-tag mediated labeling protocol is well-suited for a variety of applications in research and drug development, including:

-

Development of Antibody-Drug Conjugates (ADCs): The high stability of the linkage is particularly advantageous for creating robust ADCs.

-

Fluorescent Labeling for Imaging: Site-specific attachment of fluorophores for cellular imaging and protein tracking.

-

Protein Immobilization: Covalent attachment of proteins to surfaces or beads for assays and purification.

-

Probing Protein Structure and Function: Introduction of probes at specific locations to study protein dynamics and interactions.

Quantitative Data Summary

| Parameter | Value | Reference |

| DBCO-Tag Sequence | Leu-Cys-Tyr-Pro-Trp-Val-Tyr | [1][2][5] |

| Reaction Rate Enhancement | 220-fold (compared to control cysteine peptide) | [1][3][4] |

| Second-Order Rate Constant | 0.81 ± 0.02 M⁻¹s⁻¹ (for DBCO-(PEG)₄-biotin at pH 8.0, 37°C) | [1] |

| Conjugate Stability | Stable for at least 4 days at pH 7.4, 37°C in the presence of glutathione | [1][6] |

| Cysteine pKa in DBCO-tag | 7.9 ± 0.1 | [1] |

Experimental Protocols

General Considerations

-

Protein Expression and Purification: The protein of interest should be engineered to contain the DBCO-tag (LCYPWVY) at the desired labeling site. Standard protein expression and purification protocols should be followed.

-

Cysteine Reduction: It is critical to ensure that the cysteine residue in the DBCO-tag is in its reduced, free thiol state. The inclusion of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) during purification and just before labeling is recommended.

-

DBCO Reagents: DBCO-functionalized reagents can be obtained from commercial suppliers. They should be dissolved in an organic solvent like DMSO before being added to the aqueous reaction mixture.

-

Buffer Selection: A phosphate buffer with a pH of 8.0 is recommended to facilitate the deprotonation of the cysteine thiol to the more nucleophilic thiolate.[1]

Protocol for Labeling DBCO-Tag Fused Protein

This protocol is a general guideline. Optimization of reactant concentrations, reaction time, and temperature may be necessary for specific proteins and DBCO reagents.

Materials:

-

DBCO-tag fused protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)

-

DBCO-functionalized reagent (e.g., DBCO-PEG4-Biotin, DBCO-Fluorophore)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate buffer (0.2 M, pH 8.0)

-

Dithiothreitol (DTT)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Protein Preparation:

-

Prepare a solution of the DBCO-tag fused protein at a concentration of 100 µM in 0.2 M phosphate buffer, pH 8.0.

-

Add DTT to a final concentration of 10 mM to ensure complete reduction of the cysteine residue.[1] Incubate for 30 minutes at room temperature.

-

-

DBCO Reagent Preparation:

-

Prepare a stock solution of the DBCO-functionalized reagent in DMSO at a concentration of 20 mM.

-

-

Labeling Reaction:

-

Add the DBCO reagent stock solution to the protein solution to achieve a final DBCO reagent concentration of 2 mM (a 20-fold molar excess).[1] The final DMSO concentration should be kept below 10% (v/v) to avoid protein precipitation.[1]

-

Incubate the reaction mixture for 4 hours at 37°C with gentle shaking.[1]

-

-

Purification:

-

Remove the excess, unreacted DBCO reagent by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Confirm successful labeling and determine the labeling efficiency using techniques such as mass spectrometry (to observe the mass shift corresponding to the addition of the DBCO-reagent), SDS-PAGE with in-gel fluorescence (if a fluorescent DBCO-reagent was used), or a biotin-specific assay (if a biotinylated DBCO-reagent was used).

-

Visualizations

Caption: Reaction scheme for DBCO-tag mediated cysteine labeling.

Caption: Step-by-step experimental workflow.

Caption: Logical comparison of labeling methods.

References

- 1. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-selective modification of cysteine residues [dspace.mit.edu]

- 3. pentelutelabmit.com [pentelutelabmit.com]

- 4. Site-Selective Cysteine-Cyclooctyne Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. DBCO strikes again.... - Molecular Engineering Weekly [biocovalent.com]

Application Notes and Protocols for Site-Specific Antibody Labeling with Thiol-Reactive DBCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific antibody conjugation is a powerful technique for producing homogeneous and well-defined antibody conjugates for a variety of applications, including the development of antibody-drug conjugates (ADCs), fluorescently labeled antibodies for imaging, and immuno-PCR.[1][2] Unlike random conjugation to lysine residues, which can result in a heterogeneous mixture of products with varying degrees of labeling and potential loss of antigen-binding affinity, site-specific methods provide precise control over the location and stoichiometry of conjugation.[1][3]

This document provides detailed protocols for labeling antibodies with a thiol-reactive dibenzocyclooctyne (DBCO) reagent, often referred to in practice as Maleimide-DBCO. This method involves the reduction of the antibody's native interchain disulfide bonds to generate free sulfhydryl (thiol) groups, which then react with the maleimide group of the DBCO linker. This creates a stable thioether bond.[3] The incorporated DBCO group can then be used for copper-free click chemistry to conjugate a molecule of interest containing an azide group.[]

Reaction Chemistry

The labeling process occurs in two main stages:

-

Disulfide Bond Reduction : The interchain disulfide bonds in the hinge region of the antibody are selectively reduced to free thiols (-SH) using a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP).

-

Maleimide-Thiol Conjugation : The maleimide group of the Maleimide-DBCO reagent reacts with the newly generated free thiols on the antibody to form a stable covalent thioether bond.

Data Presentation

Table 1: Recommended Reaction Parameters for Antibody Reduction

| Parameter | Recommended Range | Typical Value | Notes |

| Antibody Concentration | 1 - 10 mg/mL | 5 mg/mL | Higher concentrations can improve reaction efficiency. |

| Reducing Agent | TCEP or DTT | TCEP | TCEP does not need to be removed before the addition of the maleimide reagent. If DTT is used, it must be removed prior to the conjugation step.[5] |

| Molar Excess of TCEP | 10 - 20 fold | 15-fold | The optimal ratio should be determined empirically for each antibody. |

| Reaction Buffer | Phosphate, Tris, or HEPES | 100 mM Phosphate Buffer with 5 mM EDTA | pH should be maintained between 7.0 and 7.5. EDTA is included to chelate any metal ions that could catalyze re-oxidation of the thiols. |

| Incubation Time | 30 - 90 minutes | 60 minutes | |

| Incubation Temperature | Room Temperature (20-25°C) | 25°C |

Table 2: Recommended Reaction Parameters for Maleimide-DBCO Conjugation

| Parameter | Recommended Range | Typical Value | Notes |

| Molar Excess of Maleimide-DBCO | 5 - 20 fold over antibody | 10-fold | The optimal ratio depends on the number of available thiols and the desired degree of labeling.[6][7] |

| Reaction Buffer | Phosphate, Tris, or HEPES | 100 mM Phosphate Buffer with 5 mM EDTA | pH should be maintained between 6.5 and 7.5 for optimal thiol-maleimide reactivity.[3] |

| Incubation Time | 1 - 4 hours | 2 hours | Can also be performed overnight at 4°C. |

| Incubation Temperature | Room Temperature (20-25°C) | 25°C | |

| Quenching Agent | N-ethylmaleimide or L-cysteine | 5 mM L-cysteine | Added to quench any unreacted Maleimide-DBCO. |

Table 3: Example Degree of Labeling (DOL) Data

| Antibody | Molar Excess of Maleimide-DBCO | Average DOL |

| Trastuzumab | 5-fold | 1.8 |

| Trastuzumab | 10-fold | 3.5 |

| Trastuzumab | 20-fold | 6.2 |

| Rituximab | 10-fold | 3.8 |

Note: The Degree of Labeling (DOL) is the average number of DBCO molecules conjugated to a single antibody. The optimal DOL will vary depending on the specific application.

Experimental Protocols

Protocol 1: Reduction of Antibody Disulfide Bonds

This protocol describes the selective reduction of interchain disulfide bonds in a typical IgG antibody.

Materials:

-

Antibody (e.g., Trastuzumab) at 1-10 mg/mL

-

Reduction Buffer: 100 mM Phosphate buffer, 5 mM EDTA, pH 7.2

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM in water)

Procedure:

-

Prepare the antibody in the Reduction Buffer to a final concentration of 5 mg/mL.

-

Add a 15-fold molar excess of TCEP to the antibody solution.

-

Incubate the reaction mixture for 60 minutes at room temperature (25°C) with gentle mixing.

-

The reduced antibody is now ready for conjugation with Maleimide-DBCO. It is recommended to proceed to the next step immediately to prevent re-oxidation of the thiols.

Protocol 2: Conjugation of Reduced Antibody with Maleimide-DBCO

This protocol details the conjugation of the reduced antibody with a Maleimide-DBCO reagent.

Materials:

-

Reduced antibody from Protocol 1

-

Maleimide-DBCO

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching Solution: 100 mM L-cysteine in PBS

Procedure:

-

Immediately before use, prepare a 10 mM stock solution of Maleimide-DBCO in anhydrous DMSO.

-

Add a 10-fold molar excess of the Maleimide-DBCO stock solution to the reduced antibody solution.

-

Incubate the reaction for 2 hours at room temperature (25°C) with gentle mixing, protected from light.

-

To quench the reaction, add the Quenching Solution to a final concentration of 5 mM L-cysteine and incubate for an additional 15 minutes at room temperature.

-

The DBCO-labeled antibody is now ready for purification.

Protocol 3: Purification of the DBCO-Labeled Antibody

This protocol describes the removal of excess, unreacted Maleimide-DBCO and quenching reagents.

Materials:

-

DBCO-labeled antibody from Protocol 2

-

Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or centrifugal desalting columns

Procedure:

-

Equilibrate the SEC or desalting column with Purification Buffer according to the manufacturer's instructions.

-

Apply the quenched reaction mixture to the column.

-

Elute the DBCO-labeled antibody with Purification Buffer.

-

Collect the fractions containing the purified antibody conjugate. The protein-containing fractions can typically be identified by monitoring absorbance at 280 nm.

-

Pool the fractions containing the purified DBCO-labeled antibody.

-

Determine the concentration and Degree of Labeling (DOL) of the purified conjugate.

Protocol 4: Determination of the Degree of Labeling (DOL)

The DOL is calculated by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and 309 nm (for DBCO).

Procedure:

-

Measure the absorbance of the purified DBCO-labeled antibody solution at 280 nm (A280) and 309 nm (A309) using a UV-Vis spectrophotometer.

-

Calculate the concentration of the antibody using the following formula:

-

Antibody Concentration (M) = (A280 - (A309 * CF)) / ε_antibody

-

Where:

-

CF is the correction factor for the DBCO absorbance at 280 nm (typically ~0.2).

-

ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).

-

-

-

Calculate the DOL using the following formula:

-

DOL = A309 / (ε_DBCO * Antibody Concentration (M))

-

Where:

-

ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (typically ~12,000 M⁻¹cm⁻¹).

-

-

Mandatory Visualization

References

- 1. alphathera.com [alphathera.com]

- 2. glenresearch.com [glenresearch.com]

- 3. Site-Specifically Labeled Immunoconjugates for Molecular Imaging—Part 1: Cysteine Residues and Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Two-Step Site-Specific Protein Labeling Using MTSEA-DBCO and Click Chemistry